molecular formula C26H21N3O7 B3044096 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide CAS No. 7408-41-5

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide

Cat. No.: B3044096
CAS No.: 7408-41-5
M. Wt: 487.5 g/mol
InChI Key: JRYQCEUTVAAQHC-SSGKUCQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is a chemical compound that belongs to the class of ribofuranosyl derivatives. It is characterized by the presence of three benzoyl groups attached to the ribofuranosyl moiety and an azide functional group. This compound is often used as an intermediate in the synthesis of various nucleoside analogs and other biologically active molecules .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of novel ribonucleosides , which suggests that it may interact with RNA or RNA-related processes in the cell.

Mode of Action

It is known that azides can react with alkynes to form 1,2,3-triazoles , a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used in the synthesis of nucleosides, suggesting that the azide group in the compound could potentially interact with alkynes in the cell to form triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide typically involves the protection of the hydroxyl groups of ribose followed by the introduction of the azide group. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

    Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions are typical reagents for reducing the azide group.

Major Products Formed:

Scientific Research Applications

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: Employed in the study of nucleic acid chemistry and the development of antiviral agents.

    Medicine: Investigated for its potential in the synthesis of therapeutic nucleosides and nucleotides.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
  • 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl isothiocyanate
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

Comparison:

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide stands out due to its azide functionality, which makes it particularly useful in click chemistry and the synthesis of triazole-containing compounds.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-azido-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYQCEUTVAAQHC-SSGKUCQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 2
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.